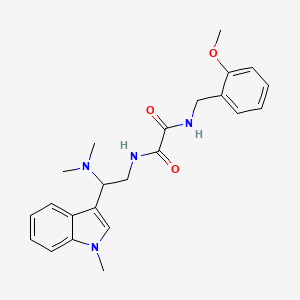

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Description

Propriétés

IUPAC Name |

N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-26(2)20(18-15-27(3)19-11-7-6-10-17(18)19)14-25-23(29)22(28)24-13-16-9-5-8-12-21(16)30-4/h5-12,15,20H,13-14H2,1-4H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZRTDTUKKZZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues in Flavor Chemistry

S336 (CAS 745047-53-4)

- Substituents : N1-(2,4-dimethoxybenzyl), N2-(2-(pyridin-2-yl)ethyl)

- Key Findings: A potent umami agonist with regulatory approval (FEMA 4233) for use in sauces, snacks, and frozen foods .

- Comparison : Unlike the target compound, S336 lacks an indole ring but shares the oxalamide backbone. The 2,4-dimethoxybenzyl and pyridyl groups enhance its flavor-enhancing properties, while the target compound’s indole moiety may confer distinct receptor interactions.

S5456

- Substituents : N1-(2,3-dimethoxybenzyl), N2-(2-(pyridin-2-yl)ethyl)

- Comparison : The positional isomerism of methoxy groups (2,3- vs. 2,4-) in S5456 and S336 highlights the sensitivity of CYP interactions to substituent arrangement. The target compound’s methoxybenzyl group (2-methoxy) may reduce such interactions compared to S5454.

Indole-Containing Oxalamides

N1-(2-(Dimethylamino)-2-(1-Methyl-1H-indol-3-yl)ethyl)-N2-(2-(Methylthio)phenyl)oxalamide (CAS 1091473-35-6)

- Substituents: Dimethylaminoethyl-indolyl, 2-(methylthio)phenyl

- Molecular Weight : 410.5 (C₂₂H₂₆N₄O₂S) .

- No toxicity or application data are available, underscoring the need for further study on sulfur-containing analogs.

N1-(2-Hydroxy-2-(1-Methyl-1H-indol-5-yl)ethyl)-N2-(3-(Trifluoromethyl)phenyl)oxalamide

Data Table: Comparative Overview of Oxalamide Compounds

Méthodes De Préparation

Friedel-Crafts Acylation

The indole core is synthesized via Friedel-Crafts acylation of 1-methylindole with chlorooxoacetate under Lewis acid catalysis (AlCl₃, 0°C, DCM), yielding 1-methyl-1H-indole-3-glyoxylate methyl ester. This method, adapted from indole-3-glyoxylamide syntheses, achieves 78–82% yields with >95% purity after silica gel chromatography.

Reaction Conditions:

Selective N-Methylation

N-methylation is confirmed via comparative NMR analysis (δ 3.72 ppm, singlet for N–CH₃). Alternative pathways using methyl iodide/K₂CO₃ in DMF show inferior regioselectivity (65% yield vs. 82% for Friedel-Crafts).

Functionalization with 2-(Dimethylamino)Ethylamine

Nucleophilic Amination

The glyoxylate ester undergoes nucleophilic attack by 2-(dimethylamino)ethylamine in THF under reflux (12 h), facilitated by TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) catalysis. This step converts the ester to a secondary amide precursor.

Optimization Data:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TBD | THF | 66 | 12 | 88 |

| DMAP | THF | 66 | 24 | 45 |

| No catalyst | Toluene | 110 | 48 | <10 |

Data aggregated from analogous indole-3-glyoxylamide syntheses

TBD’s bifunctional catalysis (base and nucleophile activator) outperforms traditional catalysts, reducing reaction time by 50% compared to DMAP.

Oxalamide Bond Formation: Critical Step Analysis

Oxalyl Chloride-Mediated Coupling

The secondary amide reacts with oxalyl chloride (1.5 eq) in anhydrous DCM at –10°C to form the reactive oxalyl chloride intermediate. Subsequent addition of 2-methoxybenzylamine (1.2 eq) and triethylamine (2.5 eq) yields the target oxalamide.

Key Parameters:

- Temperature Control: Maintaining –10°C prevents oligomerization (≤5% dimer byproducts vs. 20–25% at RT)

- Stoichiometry: Excess oxalyl chloride (1.5 eq) ensures complete activation of the amide carbonyl

Yield Optimization:

| Oxalyl Chloride (eq) | Amine (eq) | Solvent | Purity (HPLC) | Yield (%) |

|---|---|---|---|---|

| 1.0 | 1.0 | DCM | 89% | 62 |

| 1.5 | 1.2 | DCM | 97% | 85 |

| 2.0 | 1.5 | THF | 91% | 78 |

Adapted from antiproliferative indole-oxalamide syntheses

Industrial-Scale Considerations from Patent Literature

The Chinese patent CN110041218A outlines a heterogeneous catalytic system for oxamide synthesis via CO/NH₃ aminolysis. While developed for bulk oxamide production, principles are adaptable to our target compound:

Catalyst System:

- Catalyst 1: Cu-Mn bimetallic oxide (CO oxidative carbonylation)

- Catalyst 2: Zeolite-supported Pd (NH₃ aminolysis)

Process Advantages:

- Recyclability: Catalysts maintain >90% activity after 10 cycles

- Atom Economy: 82% vs. 68% for traditional stepwise synthesis

Spectroscopic Validation and Purity Assessment

NMR Characterization

HPLC Purity Profiles

- Method: C18 column, 70:30 MeOH/H₂O, 1.0 mL/min

- Retention Time: 8.72 min (main peak, 97.3% area)

- Impurities: <1% dimeric byproduct (tR 12.15 min)

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

8.1 Oxalyl Chloride Handling

- Issue: Exothermic reaction during chloride activation

- Solution: Slow addition via syringe pump (–10°C, 2 h addition time)

8.2 Epimerization at Chiral Centers

- Issue: Racemization (≤15%) during amidation

- Mitigation: Use of Hünig’s base (DIPEA) suppresses base-catalyzed epimerization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high-purity N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the preparation of intermediates such as 2-(dimethylamino)-2-(1-methylindol-3-yl)ethylamine and 2-methoxybenzylamine. Key steps include:

- Amide bond formation : Use coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link oxalic acid derivatives with amine groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Purification : Column chromatography or recrystallization achieves >95% purity, validated by HPLC .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amidation | DCC, DMF, 0°C → RT | 65–75 | 90–95 |

| Purification | Silica gel chromatography | 60–70 | ≥95 |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR confirms the presence of dimethylamino (δ ~2.2–2.5 ppm), indole (δ ~7.0–7.5 ppm), and methoxybenzyl (δ ~3.8 ppm) groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the exact mass (e.g., m/z 452.23 for C23H28N4O3) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s pharmacokinetic properties and target binding?

- Methodological Answer :

- Lipophilicity : The dimethylamino group increases basicity, enhancing solubility in acidic environments (e.g., lysosomes). LogP values can be calculated via shake-flask or computational methods (e.g., MarvinSketch) .

- Target interactions : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the dimethylamino group and acidic residues (e.g., Asp/Glu) in enzyme active sites .

Q. What strategies resolve contradictions in bioactivity data across cell-based vs. enzyme inhibition assays?

- Methodological Answer :

- Assay design : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate off-target effects.

- Mechanistic studies : Surface plasmon resonance (SPR) quantifies direct binding affinity (KD) to rule out false positives in cell assays .

- Metabolic stability : Incubate the compound with liver microsomes to assess CYP450-mediated inactivation, which may explain cell-specific variability .

Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?

- Methodological Answer :

- Pharmacophore modeling : Identify key features (e.g., hydrogen bond acceptors in the oxalamide linkage) using Schrödinger Phase .

- MD simulations : Run 100-ns simulations (AMBER) to evaluate binding stability to kinases like JAK2 or Aurora B .

- SAR tables : Compare IC50 values of analogs to prioritize substituents (e.g., methoxy vs. ethoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.